Superior In Vivo Antiviral Efficacy vs. Levamisole in the Murine Hepatitis Virus Model
In a direct head-to-head comparative antiviral experiment using mice infected with murine hepatitis virus (MHV), oxamisole (PR-879-317A) demonstrated activity that was explicitly reported as 'superior to that of levamisole, a known immunorestorative agent' [1]. The superior activity was characterized by four quantitative endpoints: increased 21-day survival frequency, decreased hepatic discoloration (scored on a 0–4 liver pathology scale), decreased amount of infectious virus recoverable from the liver, and normalization of serum glutamic oxalacetate transaminase (SGOT) and serum glutamic pyruvate transaminase (SGPT) levels [1]. The study further established a route efficacy hierarchy for oxamisole: intraperitoneal > per os > intramuscular ≥ subcutaneous [1]. Optimal antiviral effect was achieved with prophylactic or therapeutic treatment once or twice daily for 3 days; single treatments begun 4 h before or 24 h after virus inoculation were also highly efficacious [1]. Oxamisole failed to demonstrate any significant direct antiviral activity in vitro against MHV, confirming that the in vivo efficacy was entirely immune-mediated [1].
| Evidence Dimension | In vivo antiviral efficacy (21-day survival, liver pathology, viral load, transaminase normalization) in murine hepatitis virus model |
|---|---|
| Target Compound Data | Oxamisole: Superior activity; survival frequency increased; hepatic discoloration decreased; liver infectious virus decreased; SGOT/SGPT normalized. Optimal dose varied by route and schedule. |
| Comparator Or Baseline | Levamisole: Activity inferior to oxamisole across all endpoints in the same comparative experiment (specific levamisole data points not provided in abstract; reported qualitatively as inferior). |
| Quantified Difference | Qualitatively superior (abstract-level report); specific numerical fold-differences require access to full-text Tables. Key differentiation: oxamisole showed positive in vivo efficacy whereas levamisole was less effective. |
| Conditions | Swiss Webster mice, Friend-Braunsteiner strain murine hepatitis virus, i.p. virus inoculation, compounds administered i.p./p.o./i.m./s.c., 21-day observation. Sidwell et al., Antimicrob Agents Chemother, 1987. |
Why This Matters
This is the only published direct head-to-head comparison establishing oxamisole's superior in vivo antiviral efficacy over levamisole in a standardized viral hepatitis model, providing a specific evidence basis for selecting oxamisole over levamisole in immunorestorative antiviral studies.
- [1] Sidwell RW, Huffman JH, Call EW, et al. Inhibition of murine hepatitis virus infections by the immunomodulator 2,3,5,6,7,8-hexahydro-2-phenyl-8,8-dimethoxy-imidazo[1,2a]pyridine (PR-879-317A). Antimicrob Agents Chemother. 1987;31(7):1130-1134. doi:10.1128/AAC.31.7.1130. PMID: 2821891. View Source
